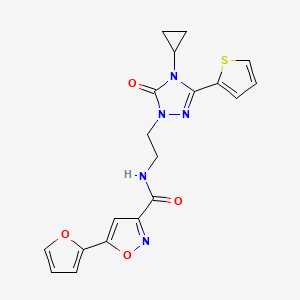![molecular formula C10H17Cl2N3O2S B2533285 [4-(1,1-Dioxothiazinan-2-yl)pyridin-2-yl]methanamine;dihydrochloride CAS No. 2251054-44-9](/img/structure/B2533285.png)
[4-(1,1-Dioxothiazinan-2-yl)pyridin-2-yl]methanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[4-(1,1-Dioxothiazinan-2-yl)pyridin-2-yl]methanamine;dihydrochloride” is an organic compound that belongs to the thiazole family . It has the molecular formula C10H17Cl2N3O2S and a molecular weight of 314.23.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H9N3S.2ClH/c10-5-9-12-8 (6-13-9)7-3-1-2-4-11-7;;/h1-4,6H,5,10H2;2*1H .Scientific Research Applications
Chemical Variability and Properties
The chemistry of compounds containing pyridine and its derivatives, including benzimidazole and benzothiazole, has been extensively reviewed. These studies highlight the preparation, properties, and complex formation of these ligands, suggesting potential applications in spectroscopy, magnetic properties, and biological activity. The exploration of unknown analogues could reveal new applications in various scientific domains, including materials science and pharmacology (Boča, Jameson, & Linert, 2011).
Optoelectronic Materials
Research into quinazolines and pyrimidines, which are structurally related to pyridine derivatives, has demonstrated their importance in creating novel optoelectronic materials. These compounds are integral in the development of electronic devices, luminescent elements, and photoelectric conversion elements, underscoring the vast potential of pyridine derivatives in technological applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Environmental Impact of Related Herbicides
The environmental impact and toxicological profile of herbicides like 2,4-dichlorophenoxyacetic acid, which shares some functional group characteristics with the compound , have been extensively reviewed. These studies emphasize the ecological and human health risks associated with widespread herbicide use, offering a cautionary perspective on the deployment of chemical derivatives in agriculture and pest control (Zuanazzi, Ghisi, & Oliveira, 2020).
Potential CNS Drug Synthesis
Compounds with pyridine structures have been investigated for their potential in synthesizing central nervous system (CNS) acting drugs. The review of functional chemical groups indicates that heterocycles with nitrogen, sulfur, and oxygen may serve as lead molecules for developing compounds with CNS activity, suggesting a broad therapeutic application for pyridine derivatives (Saganuwan, 2017).
Properties
IUPAC Name |
[4-(1,1-dioxothiazinan-2-yl)pyridin-2-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S.2ClH/c11-8-9-7-10(3-4-12-9)13-5-1-2-6-16(13,14)15;;/h3-4,7H,1-2,5-6,8,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMPJKMDKILRJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC(=NC=C2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2533202.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2533204.png)
![7-Fluoro-4-(1,2,5-thiadiazol-3-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2533205.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2533206.png)
![5-bromo-2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2533207.png)
![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B2533208.png)
![2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B2533209.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2533210.png)
![5-amino-N-(3,4-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2533211.png)

![N-[(4-fluorophenyl)methyl]-3-[(pyridin-4-yloxy)methyl]piperidine-1-carboxamide](/img/structure/B2533218.png)
![2-({[(3-Chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B2533219.png)
![N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B2533220.png)

